molecular formula C9H18O B14663726 1-Hexylvinyl methyl ether CAS No. 42367-31-7

1-Hexylvinyl methyl ether

Cat. No.: B14663726
CAS No.: 42367-31-7
M. Wt: 142.24 g/mol
InChI Key: GJBJZHLZFPAXTC-UHFFFAOYSA-N
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Description

1-Hexylvinyl methyl ether is an organic compound with the chemical formula C₉H₁₈O It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylvinyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this compound, hexyl alcohol can be reacted with sodium hydride to form the hexyl alkoxide, which then reacts with vinyl methyl halide to produce the desired ether.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of solid base catalysts, such as calcium oxide or magnesium oxide, can facilitate the reaction at atmospheric pressure and moderate temperatures, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylvinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

1-Hexylvinyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexylvinyl methyl ether involves its interaction with various molecular targets and pathways. The ether bond can be cleaved under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems .

Comparison with Similar Compounds

    Methyl vinyl ether: A simpler ether with similar reactivity but different physical properties.

    Ethyl vinyl ether: Another related compound with a slightly longer alkyl chain.

    Hexyl methyl ether: Similar in structure but lacks the vinyl group, leading to different reactivity.

Uniqueness: 1-Hexylvinyl methyl ether is unique due to the presence of both a hexyl and a vinyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and functional materials .

Properties

CAS No.

42367-31-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-methoxyoct-1-ene

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2)10-3/h2,4-8H2,1,3H3

InChI Key

GJBJZHLZFPAXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)OC

Origin of Product

United States

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